2-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-5-phenylcyclohexane-1,3-dione
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Overview
Description
2-(1-{[2-(1H-IMIDAZOL-4-YL)ETHYL]AMINO}ETHYLIDENE)-5-PHENYL-1,3-CYCLOHEXANEDIONE is a complex organic compound featuring an imidazole ring, a phenyl group, and a cyclohexanedione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-{[2-(1H-IMIDAZOL-4-YL)ETHYL]AMINO}ETHYLIDENE)-5-PHENYL-1,3-CYCLOHEXANEDIONE typically involves multi-step organic reactions. One common approach is the condensation of an imidazole derivative with a cyclohexanedione precursor under controlled conditions. The reaction may require catalysts such as nickel or palladium to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds .
Scientific Research Applications
Biology: In biological research, the compound’s imidazole moiety is of interest due to its presence in many biologically active molecules, such as histidine and histamine .
Medicine: The compound’s potential therapeutic properties are being explored, particularly its role as a precursor in the synthesis of drugs targeting various diseases .
Industry: In the industrial sector, the compound is used in the development of advanced materials, including polymers and catalysts .
Mechanism of Action
The mechanism of action of 2-(1-{[2-(1H-IMIDAZOL-4-YL)ETHYL]AMINO}ETHYLIDENE)-5-PHENYL-1,3-CYCLOHEXANEDIONE involves its interaction with specific molecular targets. The imidazole ring can act as a ligand, binding to metal ions and enzymes, thereby influencing biochemical pathways. The phenyl group and cyclohexanedione moiety contribute to the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Histidine: An amino acid with an imidazole side chain, involved in protein synthesis and enzyme function.
Histamine: A biogenic amine derived from histidine, playing a role in immune response and neurotransmission.
Imidazole: A simple heterocyclic compound, serving as a precursor for various pharmaceuticals and agrochemicals.
Uniqueness: 2-(1-{[2-(1H-IMIDAZOL-4-YL)ETHYL]AMINO}ETHYLIDENE)-5-PHENYL-1,3-CYCLOHEXANEDIONE is unique due to its combination of an imidazole ring, phenyl group, and cyclohexanedione moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in multiple fields, distinguishing it from simpler imidazole derivatives .
Properties
Molecular Formula |
C19H21N3O2 |
---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
3-hydroxy-2-[N-[2-(1H-imidazol-5-yl)ethyl]-C-methylcarbonimidoyl]-5-phenylcyclohex-2-en-1-one |
InChI |
InChI=1S/C19H21N3O2/c1-13(21-8-7-16-11-20-12-22-16)19-17(23)9-15(10-18(19)24)14-5-3-2-4-6-14/h2-6,11-12,15,23H,7-10H2,1H3,(H,20,22) |
InChI Key |
KYSKUBNOEUYXOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NCCC1=CN=CN1)C2=C(CC(CC2=O)C3=CC=CC=C3)O |
Origin of Product |
United States |
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